molecular formula C22H24N4O3 B11197297 3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide

3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide

Cat. No.: B11197297
M. Wt: 392.5 g/mol
InChI Key: BAZKOOCAXQIEMW-UHFFFAOYSA-N
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Description

3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide is a complex organic compound that features a benzamide core structure with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the piperidine and benzamide moieties One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives to form the 1,3,4-oxadiazole ring

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced under certain conditions to form different heterocyclic structures.

    Substitution: The piperidine group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the oxadiazole ring can produce various reduced heterocycles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.

    Medicine: Due to its structural features, it may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is desired.

    Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine and oxadiazole moieties are known to interact with various biological targets, potentially leading to effects such as enzyme inhibition or receptor antagonism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(trifluoromethyl)phenyl)amino)benzamide
  • APD791, 3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide

Uniqueness

3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide is unique due to the specific combination of functional groups it contains. The presence of the oxadiazole ring, piperidine moiety, and methoxybenzamide core provides a distinct set of chemical and biological properties that differentiate it from other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

3-methoxy-N-[phenyl-(5-piperidin-1-yl-1,3,4-oxadiazol-2-yl)methyl]benzamide

InChI

InChI=1S/C22H24N4O3/c1-28-18-12-8-11-17(15-18)20(27)23-19(16-9-4-2-5-10-16)21-24-25-22(29-21)26-13-6-3-7-14-26/h2,4-5,8-12,15,19H,3,6-7,13-14H2,1H3,(H,23,27)

InChI Key

BAZKOOCAXQIEMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=NN=C(O3)N4CCCCC4

Origin of Product

United States

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